![molecular formula C9H13N3O2 B2648580 Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2126159-79-1](/img/structure/B2648580.png)
Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
“Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate” is a chemical compound that belongs to the class of imidazo[1,5-a]pyrimidines . Imidazo[1,5-a]pyrimidines are significant structural components of a large number of agrochemicals and pharmaceuticals . They have been a subject of intense research for numerous decades .
Synthesis Analysis
Imidazo[1,5-a]pyrimidines can be synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrimidine from readily available starting materials .Chemical Reactions Analysis
Imidazo[1,5-a]pyrimidines can undergo a variety of transformations to form different compounds . These transformations include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,5-a]pyridine, a structural component of these compounds, is found in a large number of pharmaceuticals . The derivatives of 1,3-diazole, another related structure, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Agrochemical Applications
Imidazo[1,5-a]pyridine is also a significant structural component of many agrochemicals . This suggests that the compounds could potentially be used in the development of new agrochemicals.
Synthesis of Dihydropyrimidinones (DHPMs)
Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate has been synthesized via the modified Biginelli reaction . DHPMs and their derivatives have drawn intensive interest because of their biological and pharmaceutical properties .
Antimicrobial Applications
The derivatives of 1,3-diazole show antimicrobial activity , suggesting that these compounds could potentially be used in the development of new antimicrobial agents.
Anticancer Applications
The derivatives of 1,3-diazole show antitumor activity , suggesting that these compounds could potentially be used in the development of new anticancer drugs.
Antiviral Applications
The derivatives of 1,3-diazole show antiviral activity , suggesting that these compounds could potentially be used in the development of new antiviral drugs.
Future Directions
Imidazo[1,5-a]pyrimidines have been a subject of intense research for numerous decades . Given their significance in a large number of agrochemicals and pharmaceuticals, it is likely that research into these compounds, including “Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate”, will continue in the future .
properties
IUPAC Name |
methyl 6-methyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-7(9(13)14-2)8-10-4-3-5-12(6)8/h10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIIBZSMVCPXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate |
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